3-(2-Fluoropropan-2-yl)isoxazol-5-amine
Overview
Description
“3-(2-Fluoropropan-2-yl)isoxazol-5-amine” is a chemical compound with the CAS Number: 1049677-76-0 . It has a molecular weight of 144.15 . The IUPAC name for this compound is 5-(2-fluoropropan-2-yl)isoxazol-3-amine .
Synthesis Analysis
The synthesis of isoxazoles, including “3-(2-Fluoropropan-2-yl)isoxazol-5-amine”, can be achieved using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can be isolated and characterized by spectroscopic methods .Molecular Structure Analysis
The InChI code for “3-(2-Fluoropropan-2-yl)isoxazol-5-amine” is 1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(2-Fluoropropan-2-yl)isoxazol-5-amine” is a solid at room temperature . It should be stored at a temperature of 4°C and protected from light .Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its enormous significance . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis of Biologically Active Compounds
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . They are used in the synthesis of new representatives of biologically active compounds .
Metal-free Synthetic Routes
In the field of synthetic chemistry, isoxazoles are synthesized using various techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there is a growing interest in developing alternate metal-free synthetic routes .
Synthesis of Diverse Heterocyclic Molecules
Isoxazoles provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . They are used to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Construction of Isoxazole Ring
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
EPAC Antagonists
Isoxazoles are used in the synthesis of EPAC antagonists. For example, a series of 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide was synthesized as EPAC antagonists .
Safety and Hazards
properties
IUPAC Name |
3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)10-9-4/h3H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERBLYWQRHTUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoropropan-2-yl)isoxazol-5-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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